

A Head-to-Head Comparison of YK11 and LGD-4033 on Muscle Hypertrophy

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For Research, Scientific, and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for research, scientific, and drug development professionals only. **YK11** and LGD-4033 are investigational compounds and are not approved for human consumption. Their use can have significant health risks and legal implications. This document is for informational purposes only and does not constitute medical advice.

Introduction

Selective Androgen Receptor Modulators (SARMs) have been a significant area of research for conditions associated with muscle wasting, such as sarcopenia and cachexia. Among the numerous compounds synthesized, LGD-4033 (Ligandrol) has emerged as a prototypical nonsteroidal SARM, known for its high affinity and selectivity for the androgen receptor (AR) in muscle and bone.[1][2] In parallel, **YK11**, a steroidal compound, has garnered attention for its unique dual mechanism of action, functioning as both a partial agonist of the androgen receptor and a myostatin inhibitor.[3][4] This guide provides a head-to-head comparison of **YK11** and LGD-4033, focusing on their effects on muscle hypertrophy, supported by available preclinical data.

Mechanism of Action

The primary difference in the hypertrophic potential of **YK11** and LGD-4033 lies in their distinct molecular mechanisms.



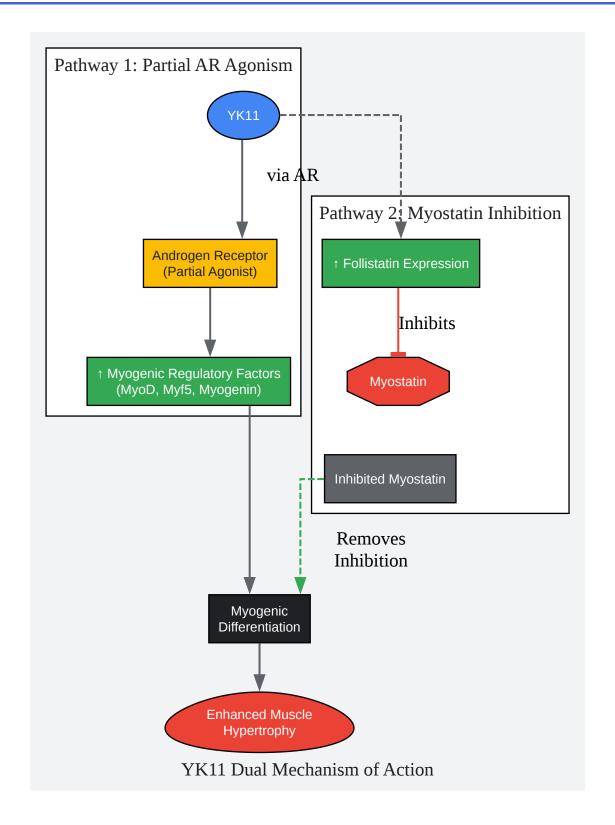
LGD-4033: As a classic nonsteroidal SARM, LGD-4033 binds to the androgen receptor with high affinity (Ki of ~1 nM) and selectivity.[5][6] Upon binding, it stimulates anabolic activity in muscle and bone tissue while having minimal effect on androgenic tissues like the prostate.[7] [8] This tissue selectivity is the hallmark of SARMs, aiming to provide the therapeutic benefits of androgens with an improved safety profile.[1][5] The anabolic effects are achieved through the modulation of gene transcription, leading to increased protein synthesis and muscle growth. [7]

YK11: YK11 presents a more complex, dual-action mechanism.[9]

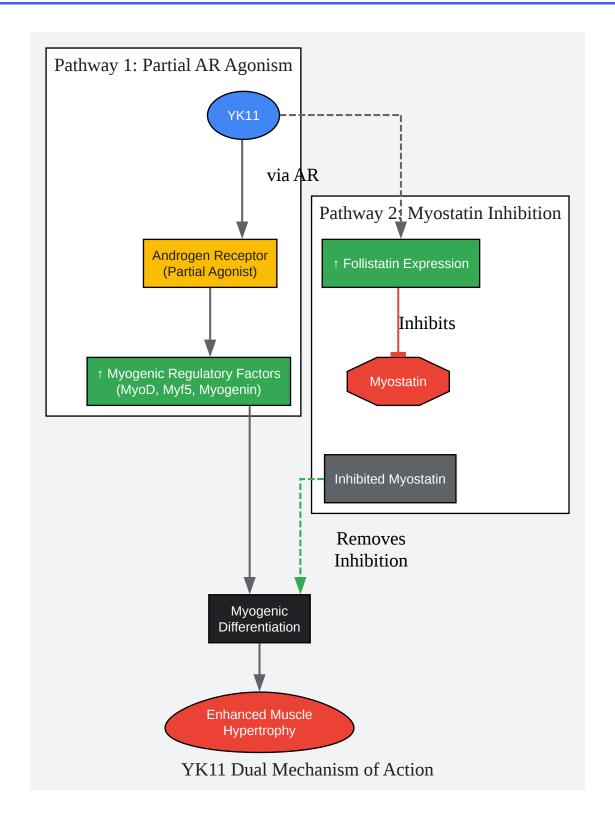
- Partial Androgen Receptor Agonism: **YK11** is a steroidal SARM that acts as a partial agonist of the androgen receptor.[4][10] It binds to the AR and induces myogenic differentiation.[11] [12] However, it does so without inducing the N/C terminal interaction required for full AR activation, which distinguishes it from traditional androgens like dihydrotestosterone (DHT). [11][13]
- Myostatin Inhibition via Follistatin: The most notable characteristic of YK11 is its ability to significantly increase the expression of Follistatin (Fst).[10][11] Follistatin is a potent endogenous inhibitor of Myostatin, a protein that negatively regulates muscle growth.[3][9] By inhibiting myostatin, YK11 may allow for a greater degree of muscle hypertrophy than would be possible through AR agonism alone.[3][10] In vitro studies have confirmed that the myogenic effects of YK11 are reversed by an anti-Follistatin antibody, highlighting the critical role of this pathway.[10][11]

Signaling Pathway Diagrams ► DOT script for LGD-4033 Signaling Pathway

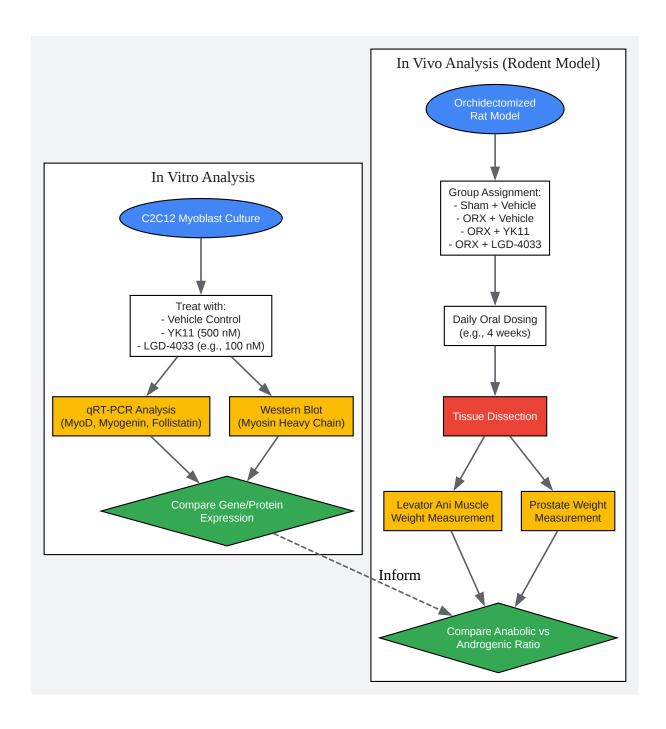




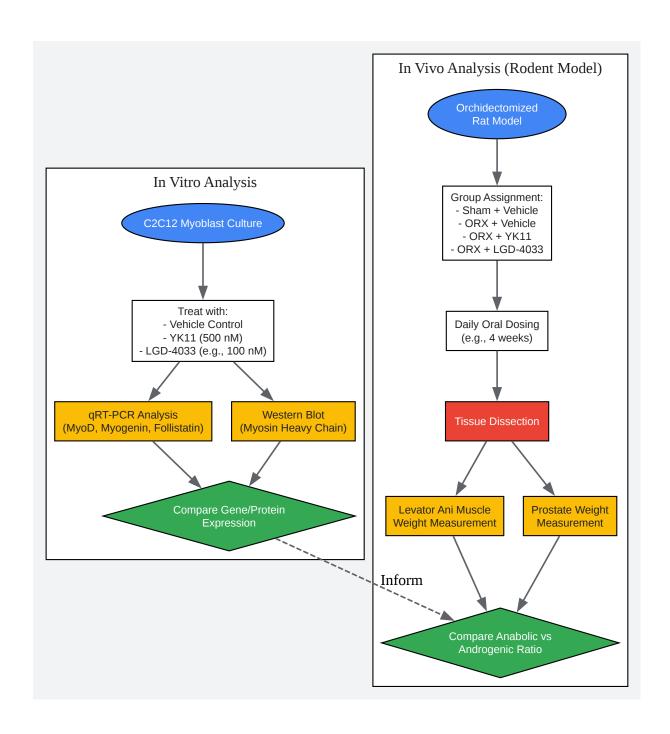












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